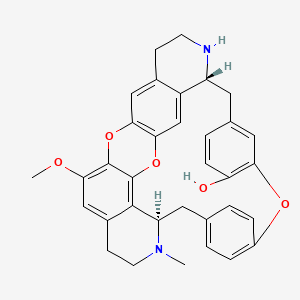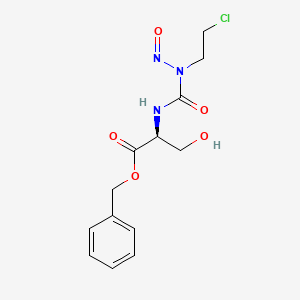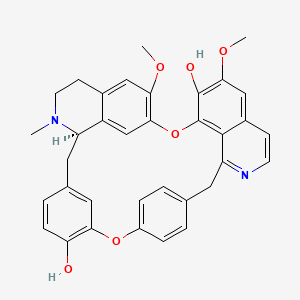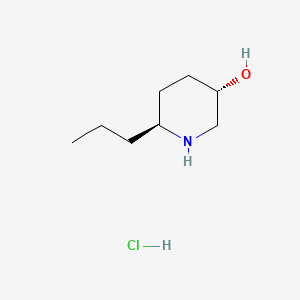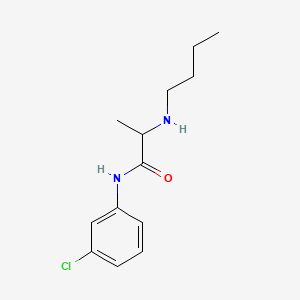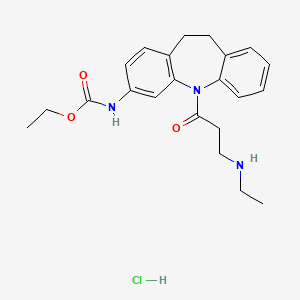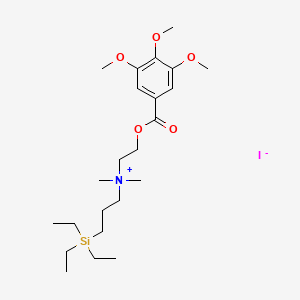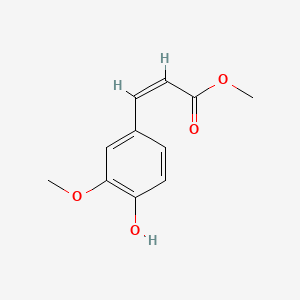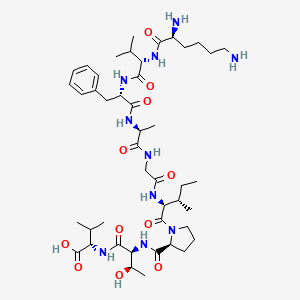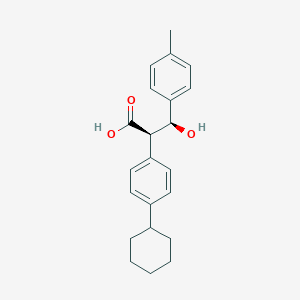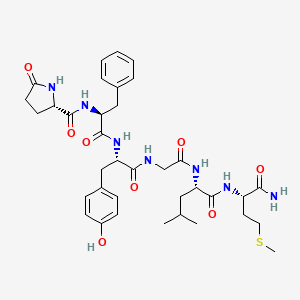
Substance P (6-11), glp(6)-iodo-tyr(8)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Substance P (6-11), glp(6)-iodo-tyr(8)-, is an analogue of the native peptide Substance P (6-11). This compound is known to act on septide-sensitive tachykinin receptors, thereby stimulating the formation of [3H]-inositol monophosphate in rat urinary bladder . It is a modified peptide with specific substitutions that enhance its biological activity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Substance P (6-11), glp(6)-iodo-tyr(8)-, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled using reagents like HBTU or DIC.
Iodination: The tyrosine residue at position 8 is iodinated using iodine or an iodinating reagent.
Cleavage and Purification: The peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Substance P (6-11), glp(6)-iodo-tyr(8)-, undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The iodinated tyrosine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like thiols or amines under mild conditions.
Major Products
Oxidation: Methionine sulfoxide-containing peptide.
Reduction: Reduced peptide with free thiols.
Substitution: Peptide with substituted tyrosine residue.
Aplicaciones Científicas De Investigación
Substance P (6-11), glp(6)-iodo-tyr(8)-, has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neurotransmission and neuromodulation.
Medicine: Explored for its potential therapeutic effects in pain management and inflammation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
The compound exerts its effects by binding to septide-sensitive tachykinin receptors, which are a subset of neurokinin receptors. This binding stimulates the formation of [3H]-inositol monophosphate, leading to various downstream effects, including modulation of neurotransmitter release and inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
Substance P (6-11): The native peptide without modifications.
Neurokinin A: Another tachykinin peptide with similar receptor binding properties.
Neurokinin B: A related peptide with distinct but overlapping biological functions.
Uniqueness
Substance P (6-11), glp(6)-iodo-tyr(8)-, is unique due to its specific modifications, which enhance its stability and biological activity compared to the native peptide. The iodination of tyrosine at position 8 is particularly significant, as it allows for specific interactions with receptors and potential use in radiolabeling studies.
Propiedades
Número CAS |
70082-71-2 |
|---|---|
Fórmula molecular |
C36H49N7O8S |
Peso molecular |
739.9 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C36H49N7O8S/c1-21(2)17-27(35(50)41-25(32(37)47)15-16-52-3)40-31(46)20-38-33(48)28(19-23-9-11-24(44)12-10-23)42-36(51)29(18-22-7-5-4-6-8-22)43-34(49)26-13-14-30(45)39-26/h4-12,21,25-29,44H,13-20H2,1-3H3,(H2,37,47)(H,38,48)(H,39,45)(H,40,46)(H,41,50)(H,42,51)(H,43,49)/t25-,26-,27-,28-,29-/m0/s1 |
Clave InChI |
FHNPOFAOAWFRRE-ZIUUJSQJSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCC(=O)N3 |
SMILES canónico |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


